

Independent Verification of Sigma-2 Receptor Modulators: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **UMB-136**

Cat. No.: **B611562**

[Get Quote](#)

Introduction

While a direct and independent verification of a compound designated "**UMB-136**" is not readily available in published scientific literature, it is hypothesized that this may refer to a compound related to the "UMB" series of sigma-2 receptor ligands, such as UMB24, or is a novel agent within this class under investigation. This guide, therefore, provides a comparative overview of the independently verifiable mechanisms of action for prominent sigma-2 receptor modulators, including antagonists like UMB24 and CT1812, and agonists such as PB221. The sigma-2 receptor, encoded by the TMEM97 gene, is a key therapeutic target due to its overexpression in proliferating cancer cells and its role in neurodegenerative diseases.^{[1][2]} This guide will be a valuable resource for researchers, scientists, and drug development professionals by presenting experimental data, detailed protocols, and visual workflows to objectively compare the performance and mechanisms of these compounds.

Comparative Efficacy of Sigma-2 Receptor Ligands

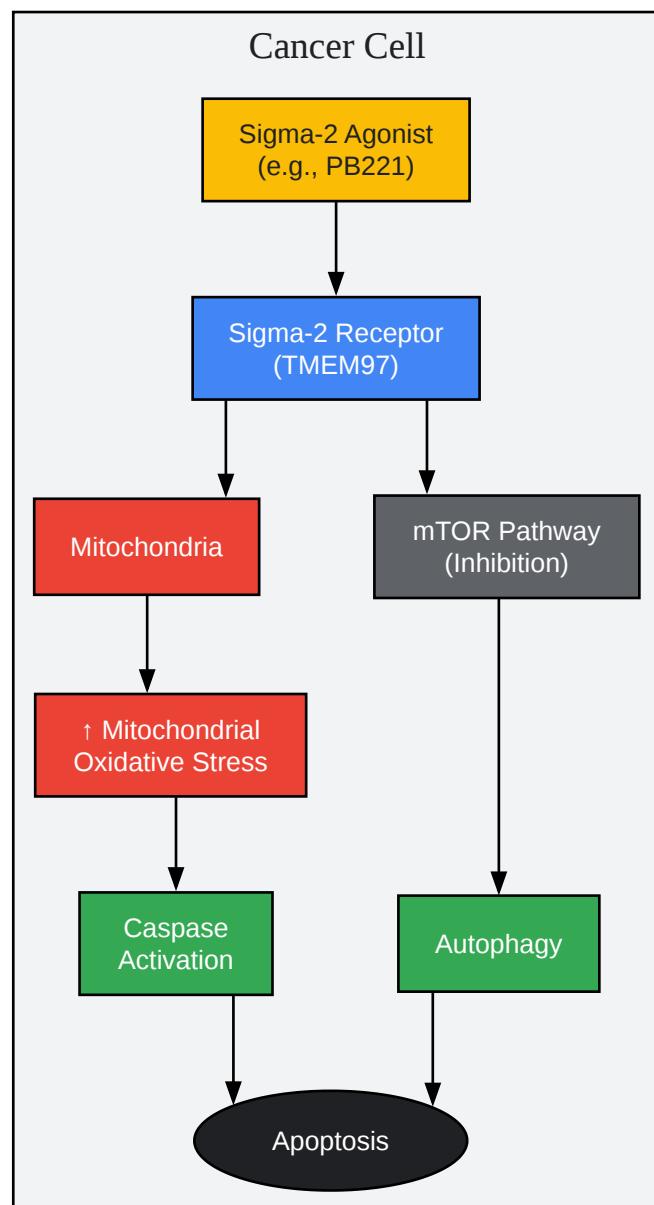
The functional activity of sigma-2 receptor ligands is often categorized as agonist, partial agonist, or antagonist based on their ability to induce or block cellular responses, such as cytotoxicity in cancer cell lines.^[3] The following tables summarize key quantitative data from independent studies, providing a basis for comparing their potency and selectivity.

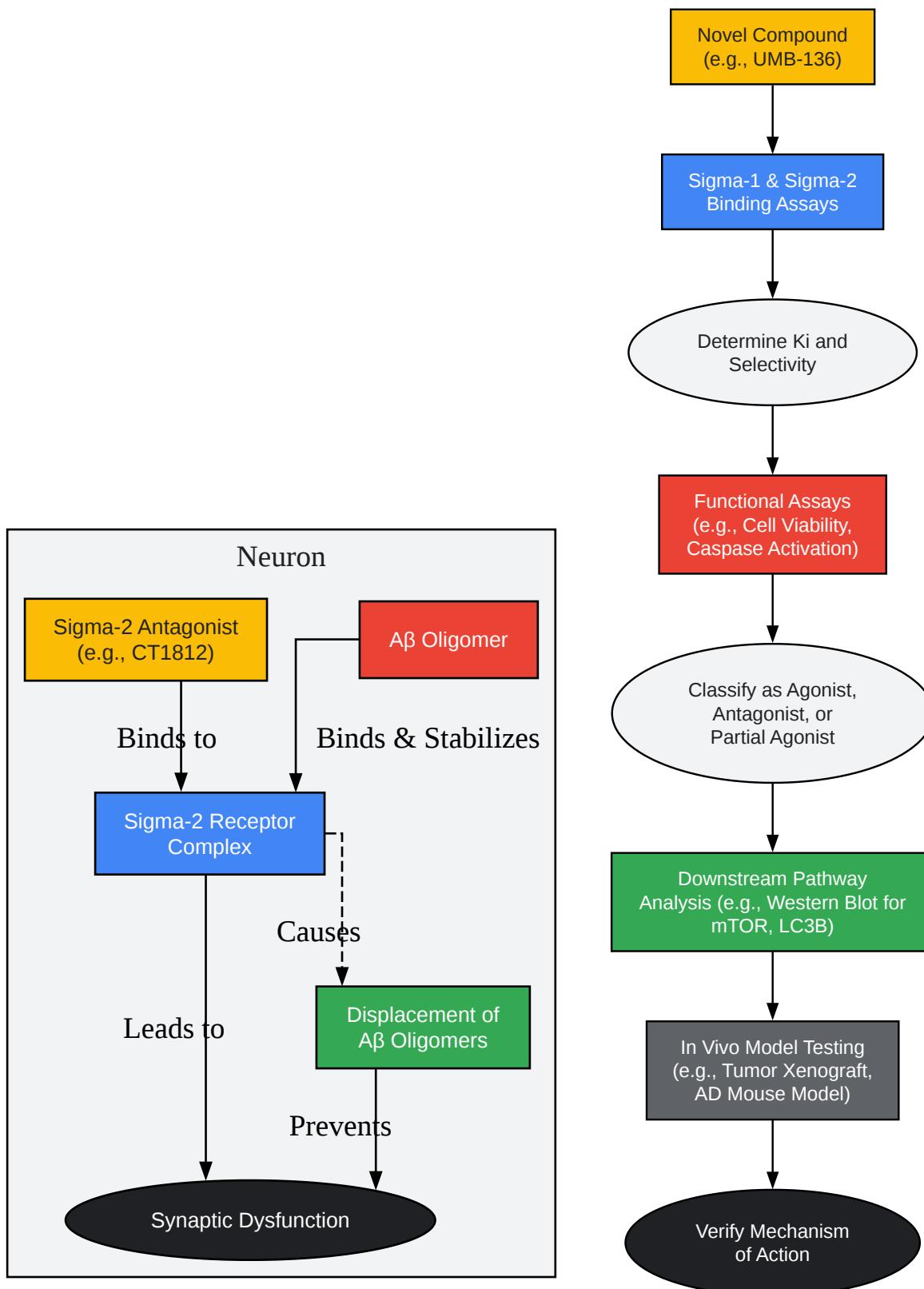
Table 1: Binding Affinity of Select Sigma-2 Receptor Ligands

Compound	Type	Sigma-2 Ki (nM)	Sigma-1 Ki (nM)	Selectivity (Sigma-1/Sigma-2)	Reference
UMB24	Antagonist	~150	~300	~2-fold	[4]
CT1812 (Elayta)	Antagonist	High Affinity	Low Affinity	High	[5]
PB221	Agonist	High Affinity	Moderate Affinity	Selective for Sigma-2	[6][7]
Siramesine	Agonist	1.9 ± 0.1	-	-	[8]
SV119	Agonist	7.8 ± 1.7	-	-	[8]
SN-79	Antagonist	30	290	~10-fold	[9]
ADV462	Antagonist	13	>1000	>77-fold	[10]

Note: Ki values can vary between studies based on experimental conditions and tissue/cell types used.

Table 2: In Vitro Cytotoxicity of Sigma-2 Receptor Agonists in Cancer Cell Lines


Compound	Cell Line	Assay	IC50 / EC50	Reference
PB221	ALTS1C1 (murine astrocytoma)	-	10.61 ± 0.96 µM	[6]
PB221	UN-KC-6141 (murine pancreatic)	-	13.13 ± 1.15 µM	[6]
Siramesine	EMT-6 (mouse breast cancer)	MTS Assay	11.4 µM	[3]
WC-26	EMT-6 (mouse breast cancer)	MTS Assay	48.6 µM	[3]
SV119	EMT-6 (mouse breast cancer)	MTS Assay	102.4 µM	[3]


Signaling Pathways and Mechanisms of Action

The mechanism of action for sigma-2 receptor ligands diverges based on whether they act as agonists or antagonists. Agonists often induce apoptosis in cancer cells, while antagonists can have neuroprotective effects.

Agonist-Induced Apoptosis in Cancer Cells

Sigma-2 receptor agonists, such as PB221 and siramesine, have been shown to induce cell death in tumor cells through multiple signaling pathways.[11] Activation of the sigma-2 receptor can lead to an increase in mitochondrial oxidative stress, activation of caspases, and induction of autophagy, ultimately resulting in apoptosis.[6][11]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of UMB24 and (±)-SM 21, putative σ2-preferring antagonists, on behavioral toxic and stimulant effects of cocaine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Allosteric Antagonist of the Sigma-2 Receptors—Elayta (CT1812) as a Therapeutic Candidate for Mild to Moderate Alzheimer's Disease: A Scoping Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-2 receptor/TMEM97 agonist PB221 as an alternative drug for brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-2 receptor/TMEM97 agonist PB221 as an alternative drug for brain tumor | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. sddn.es [sddn.es]
- 11. Sigma-2 ligands induce tumour cell death by multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Verification of Sigma-2 Receptor Modulators: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611562#independent-verification-of-umb-136-s-mechanism-of-action>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com